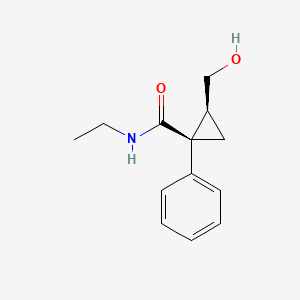
Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, otherwise known as REL-1017, is a novel compound that has been studied for its potential use in scientific research. REL-1017 is a synthetic compound that was discovered in the late 1990s and has been studied for its potential application in a variety of scientific research areas, including biochemical and physiological effects, pharmacology, and toxicology.
Scientific Research Applications
REL-1017 has been studied for its potential use in a range of scientific research applications. It has been studied for its potential pharmacological effects, as well as its potential use in toxicology, biochemistry, and physiology. Additionally, REL-1017 has been studied for its potential use in the development of new drugs, as well as its potential use in drug delivery systems.
Mechanism of Action
The exact mechanism of action of REL-1017 is not yet fully understood. However, it is believed to act as an agonist at a number of different receptors, including the serotonin and dopamine receptors. Additionally, it is believed to act as an antagonist at the muscarinic receptors. This suggests that REL-1017 may have potential therapeutic applications in the treatment of a variety of different diseases and disorders.
Biochemical and Physiological Effects
REL-1017 has been studied for its potential biochemical and physiological effects. It has been found to have a number of different effects on the body, including an increase in dopamine levels, an increase in serotonin levels, an increase in blood pressure, and an increase in heart rate. Additionally, REL-1017 has been found to have an anti-inflammatory effect and to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
REL-1017 has a number of advantages and limitations for laboratory experiments. One of the main advantages of using REL-1017 in laboratory experiments is that it is a relatively simple compound to synthesize, making it relatively easy to obtain in a laboratory setting. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using REL-1017 in laboratory experiments is that it is not yet fully understood, so its exact mechanism of action is not yet known.
Future Directions
There are a number of potential future directions for REL-1017 research. One potential direction is to further investigate its potential therapeutic applications in the treatment of a variety of different diseases and disorders. Additionally, further research could be conducted on its potential use in drug delivery systems, as well as its potential use as a biomarker for disease diagnosis. Finally, further research could also be conducted on its potential use as a tool for understanding the biochemical and physiological effects of various drugs.
Synthesis Methods
REL-1017 is a synthetic compound that is produced by the reaction of 1R,2S-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide with thionyl chloride in the presence of a catalytic amount of pyridine. The reaction of these two compounds results in the formation of a cyclopropyl-substituted amide, which is then further reacted with a suitable base to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting using readily available reagents.
properties
IUPAC Name |
(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-14-12(16)13(8-11(13)9-15)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,16)/t11-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHUVRNINXPUPY-YPMHNXCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)